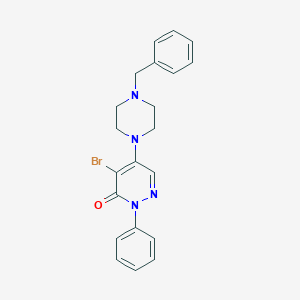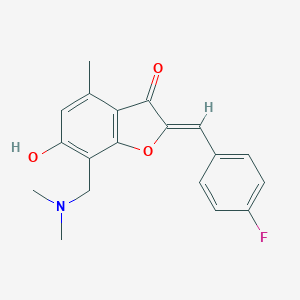![molecular formula C20H20N2O6S B357702 N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide CAS No. 879590-66-6](/img/structure/B357702.png)
N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a methoxy group at the 7th position, a methyl group at the 4th position, and an acetamide group linked to a sulfamoylphenyl moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester in the presence of a base, followed by cyclization.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Acetamide Group: The acetamide group can be introduced through the reaction of the chromen-2-one derivative with an acyl chloride or anhydride in the presence of a base.
Attachment of the Sulfamoylphenyl Moiety: The final step involves the reaction of the intermediate compound with a sulfamoylphenyl derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways, thereby modulating their activity.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.
DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
N-[4-(aminosulfonyl)benzyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
7-methoxy-4-methylcoumarin: This compound shares the chromen-2-one core but lacks the acetamide and sulfamoylphenyl groups.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound has a similar core structure but different substituents.
7-(carboxymethoxy)-4-methylcoumarin: This compound has a carboxymethoxy group instead of the acetamide and sulfamoylphenyl groups.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
879590-66-6 |
|---|---|
Molekularformel |
C20H20N2O6S |
Molekulargewicht |
416.4g/mol |
IUPAC-Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H20N2O6S/c1-12-16-8-5-14(27-2)9-18(16)28-20(24)17(12)10-19(23)22-11-13-3-6-15(7-4-13)29(21,25)26/h3-9H,10-11H2,1-2H3,(H,22,23)(H2,21,25,26) |
InChI-Schlüssel |
WDRHWSXUHRLMDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B357619.png)
![1-[[4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl]amino]propan-2-ol](/img/structure/B357620.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357622.png)
![13-butan-2-yl-17-(3-chloro-4-fluorophenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B357626.png)
![N-(2,2-diphenylethyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B357629.png)

![7-(3,4-Dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetraazolo[1,5-a]pyrimidine](/img/structure/B357635.png)

![1-Amino-4-[(2-furylmethyl)amino]-2-[(2-hydroxyethyl)(methyl)amino]anthra-9,10-quinone](/img/structure/B357639.png)
![5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B357640.png)
![7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357641.png)
![2-bromo-N-[5-cyano-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]benzamide](/img/structure/B357642.png)
![N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357644.png)
![Ethyl 6-acetylimino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B357645.png)
